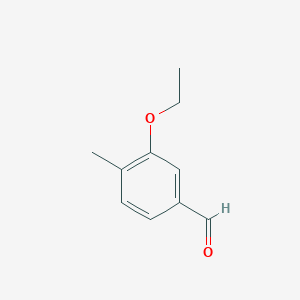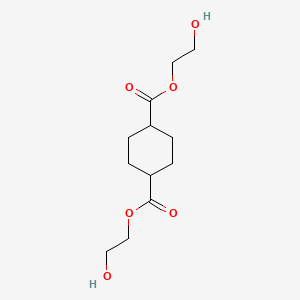
Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate
概要
説明
Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate: is an organic compound with the molecular formula C12H20O6. It is a diester derived from cyclohexane-1,4-dicarboxylic acid and 2-hydroxyethanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate typically involves the hydrogenation of bis-hydroxyethyl terephthalate. The process includes the following steps :
Reactants: Bis-hydroxyethyl terephthalate and 2-(2-hydroxyethoxy)ethyl 2-hydroxyethyl terephthalate.
Catalyst: Palladium on carbon (Pd/C) catalyst.
Reaction Conditions: The reaction is carried out under a pressure of 1.5 to 7.0 MPa and a temperature range of 80-200°C.
Industrial Production Methods: In industrial settings, the production of this compound involves similar hydrogenation processes but on a larger scale. The use of high-pressure reactors and continuous flow systems ensures efficient production .
化学反応の分析
Types of Reactions:
Esterification: The compound can undergo esterification reactions with various alcohols to form different esters.
Common Reagents and Conditions:
Hydrogen Gas: Used in hydrogenation reactions.
Palladium on Carbon (Pd/C) Catalyst: Facilitates the hydrogenation process.
Alcohols: Used in esterification reactions.
Major Products:
Cyclohexane-1,4-dicarboxylic acid esters: Formed through esterification reactions.
Hydrogenated derivatives: Resulting from hydrogenation reactions.
科学的研究の応用
Chemistry:
Polymer Synthesis: Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate is used as a monomer in the production of polyesters and polyurethanes.
Catalysis: It serves as a ligand in various catalytic processes.
Biology and Medicine:
Drug Delivery Systems: The compound is explored for its potential in drug delivery due to its biocompatibility and ability to form stable complexes with drugs.
Industry:
Plasticizers: Used as a plasticizer in the production of flexible plastics.
Food Contact Materials: Approved for use in food contact materials by the European Commission.
作用機序
The mechanism of action of bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate primarily involves its ability to form stable ester bonds. In polymer synthesis, it acts as a diol component, reacting with diisocyanates to form polyurethanes. In drug delivery systems, it forms stable complexes with drugs, enhancing their solubility and bioavailability .
類似化合物との比較
Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate: Used as a plasticizer in polyvinyl chloride (PVC) production.
Diisononyl phthalate: Another plasticizer used in flexible plastics.
Dioctyl terephthalate: Used as a non-phthalate plasticizer.
Uniqueness: Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate is unique due to its dual functionality as both a monomer in polymer synthesis and a plasticizer. Its biocompatibility also makes it suitable for applications in drug delivery systems, setting it apart from other similar compounds.
特性
IUPAC Name |
bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c13-5-7-17-11(15)9-1-2-10(4-3-9)12(16)18-8-6-14/h9-10,13-14H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBFEVIJQHWXNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)OCCO)C(=O)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736149 | |
| Record name | Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1571-00-2 | |
| Record name | Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



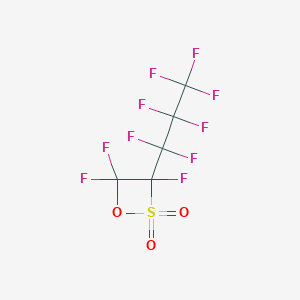
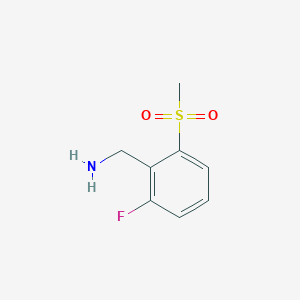
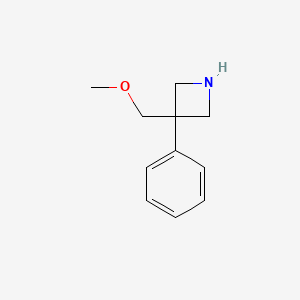
![[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine](/img/structure/B3243392.png)
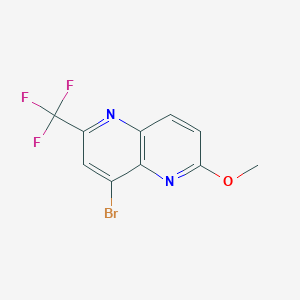
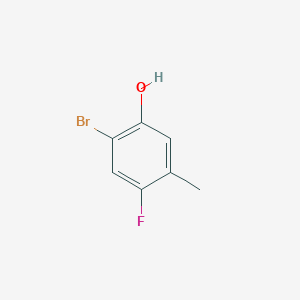
![3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B3243414.png)
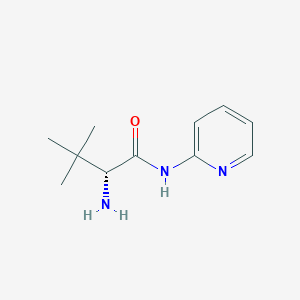
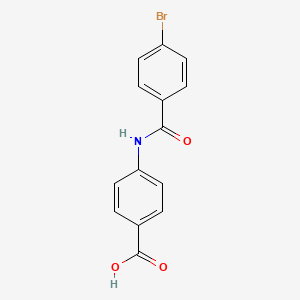
![4-[(4-Bromophenyl)thio]aniline hydrochloride](/img/structure/B3243429.png)
![3-(2-(6-(tert-butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone](/img/structure/B3243446.png)
